3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione
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Overview
Description
3-(1-azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione is a member of maleimides.
Scientific Research Applications
1. Corrosion Inhibition
Research has shown that 1H-pyrrole-2,5-dione derivatives, similar to 3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione, are effective in inhibiting corrosion of carbon steel in acidic environments. This application is critical in industries where metal longevity is vital (Zarrouk et al., 2015).
2. Luminescent Polymers
These derivatives can be incorporated into polymers, yielding materials with strong fluorescence. This application is significant in the field of organic electronics, where such polymers can be used in light-emitting devices (Zhang & Tieke, 2008).
3. Glycolic Acid Oxidase Inhibition
Certain derivatives of 1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase. This enzyme is involved in metabolic pathways, and its inhibition can have therapeutic implications (Rooney et al., 1983).
4. Photoluminescent Materials
The application of these derivatives in photoluminescent materials offers potential in the development of new electronic materials with unique light-emitting properties (Beyerlein & Tieke, 2000).
5. Electron Transport in Solar Cells
These compounds have been used in the synthesis of n-type conjugated polyelectrolytes, which are integral in enhancing the efficiency of polymer solar cells. Their electron-deficient nature contributes to improved electron mobility and conductivity (Hu et al., 2015).
6. Anti-Cancer Therapeutics
Pyrrole derivatives have been synthesized for potential use in anti-cancer therapeutics, showing promise as inhibitors of specific protein kinases and exhibiting anti-tumor activities (Kuznietsova et al., 2019).
properties
Product Name |
3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione |
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Molecular Formula |
C17H19ClN2O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-8-4-5-9-13(12)20-16(21)14(18)15(17(20)22)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI Key |
RPUTUZDJJXOQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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